molecular formula C12H9Cl2N3O2S B2423595 6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705058-17-8

6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2423595
CAS No.: 1705058-17-8
M. Wt: 330.18
InChI Key: UGQYINPDHINVOT-UHFFFAOYSA-N
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Description

The compound “6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C12H9Cl2N3O2S and a molecular weight of 330.18. It is part of the pyrrolidine and pyrimidine families, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, is a topic of active research . Various methods for the synthesis of pyrimidines have been described, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely in medicinal chemistry . The pyrimidine ring is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthesis and Biological Activity

  • Antifungal and Antitumor Applications : Research on pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties has shown remarkable antifungal activity. These compounds, synthesized from N4-chloroacetylsulfanilamides, highlight the potential of pyrimidine derivatives in developing new antifungal agents (El-Gaby et al., 2002).
  • Nonclassical Antifolate Inhibitors : A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase has identified novel compounds with potential as antitumor and antibacterial agents. These findings are significant for the development of new therapeutic strategies (Gangjee et al., 1996).

Materials Science Applications

  • Highly Refractive and Transparent Polymers : The development of poly(arylene sulfide sulfone) containing pyrimidine units demonstrates the creation of materials with high refractive indices and good thermal stability, suitable for optical applications (Zhang et al., 2013).

Chemical Synthesis and Modification

  • Sulfonated Tetrahydropyridine Derivatives : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions has been developed to access sulfonated tetrahydropyridine derivatives, showcasing the versatility of pyrimidine derivatives in synthetic chemistry (An & Wu, 2017).
  • Chemoselective Reactions : The chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been explored, highlighting the compound's potential in selective chemical synthesis (Baiazitov et al., 2013).

Properties

IUPAC Name

6-(2,6-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2S/c13-9-2-1-3-10(14)12(9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQYINPDHINVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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